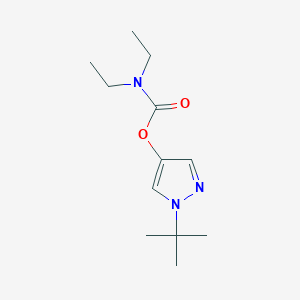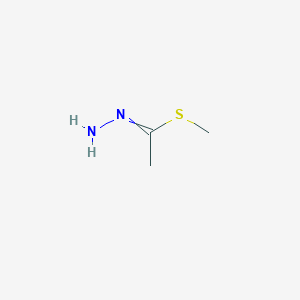![molecular formula C12H28N2O4 B14380394 1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) CAS No. 89469-86-3](/img/structure/B14380394.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) is a chemical compound with a complex structure that includes both ether and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) typically involves the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then reacted with 3-aminopropan-2-ol under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, particularly in the formulation of epoxy resins.
Mechanism of Action
The mechanism by which 1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) exerts its effects is primarily through its ability to form stable complexes with other molecules. The ether linkages provide flexibility, while the amine groups can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to interact with a variety of molecular targets and pathways, making it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol diglycidyl ether: Similar in structure but lacks the amine groups.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene): Contains fluorinated chains, making it more hydrophobic.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar ether linkages but different functional groups.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) is unique due to the presence of both ether and amine functional groups, which provide a combination of flexibility and reactivity. This makes it particularly useful in applications requiring both stability and the ability to form various interactions.
Properties
CAS No. |
89469-86-3 |
|---|---|
Molecular Formula |
C12H28N2O4 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-amino-3-[6-(3-amino-2-hydroxypropoxy)hexoxy]propan-2-ol |
InChI |
InChI=1S/C12H28N2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10,13-14H2 |
InChI Key |
DQRDIWABAZQAFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCC(CN)O)CCOCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)

![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)


![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)


![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
